4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol
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Overview
Description
4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol is a chemical compound that features a phenol group attached to a pyrazole ring, which is further substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol typically involves the reaction of 4-hydroxybenzylamine with 4-(aminomethyl)pyrazole. The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are tightly controlled to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylamine: A related compound with similar structural features but lacking the pyrazole ring.
4-(Aminomethyl)phenol: Similar to 4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol but without the pyrazole substitution.
Uniqueness
This compound is unique due to the presence of both the phenol and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[4-(aminomethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-5-8-6-12-13(7-8)9-1-3-10(14)4-2-9/h1-4,6-7,14H,5,11H2 |
InChI Key |
VERXENQHCHTZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)O |
Origin of Product |
United States |
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